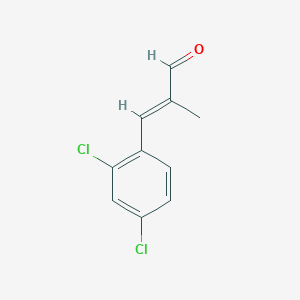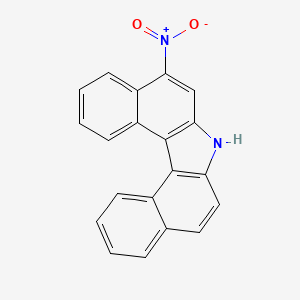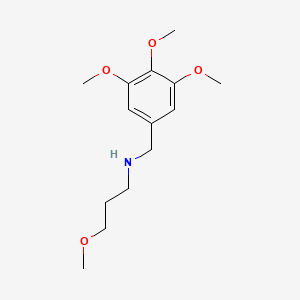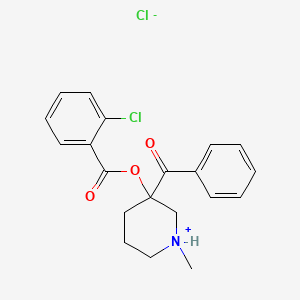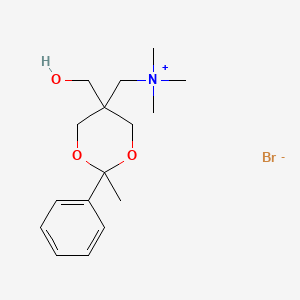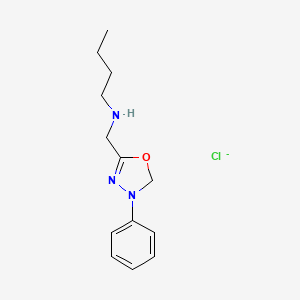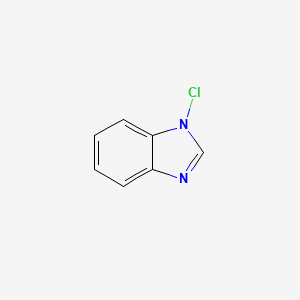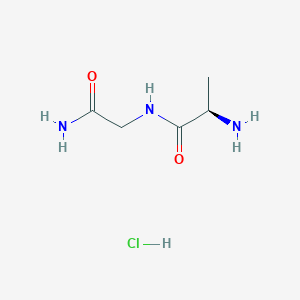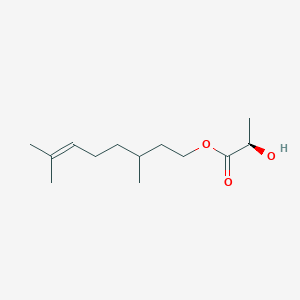
3,7-Dimethyloct-6-en-1-yl (2R)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citronellyl-®-lactate is an ester compound derived from citronellol and lactic acid. It is a member of the terpenoid family, which is known for its diverse range of biological activities and applications in various industries. This compound is particularly valued for its pleasant fragrance and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Citronellyl-®-lactate can be synthesized through the esterification of citronellol with lactic acid. This reaction is typically catalyzed by immobilized lipases, such as those from Thermomyces lanuginosus or Candida antarctica . The reaction conditions often involve a temperature of around 35°C and a molar ratio of 1:1 between the acid and alcohol . The reaction can achieve high yields (80-100%) within a few hours .
Industrial Production Methods: In an industrial setting, the production of citronellyl-®-lactate may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of biocatalysts, such as immobilized lipases, is preferred due to their high specificity and reusability . The process may also involve solvent-free systems to reduce environmental impact and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions: Citronellyl-®-lactate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Esterification: Catalyzed by immobilized lipases, typically at 35°C with a 1:1 molar ratio of acid to alcohol.
Hydrolysis: Can be catalyzed by acids or bases, leading to the formation of citronellol and lactic acid.
Oxidation: May involve reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Can be achieved using hydrogenation catalysts like palladium on carbon, converting the ester to its corresponding alcohol.
Major Products:
Hydrolysis: Citronellol and lactic acid.
Oxidation: Citronellal or other oxidized derivatives.
Reduction: Citronellyl alcohol.
Wissenschaftliche Forschungsanwendungen
Citronellyl-®-lactate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and insect-repellent properties.
Wirkmechanismus
The mechanism of action of citronellyl-®-lactate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Insect-Repellent Properties: It interferes with the olfactory receptors of insects, deterring them from approaching treated surfaces.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, reducing inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Citronellyl-®-lactate can be compared with other similar compounds, such as citronellol, citronellal, and geraniol:
Citronellol: Both compounds share similar fragrance properties, but citronellyl-®-lactate has a more stable ester structure.
Citronellal: Citronellal is an aldehyde, whereas citronellyl-®-lactate is an ester. Citronellal is more reactive and prone to oxidation.
Geraniol: Geraniol is an alcohol with a similar structure to citronellol.
Eigenschaften
CAS-Nummer |
211238-85-6 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-enyl (2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C13H24O3/c1-10(2)6-5-7-11(3)8-9-16-13(15)12(4)14/h6,11-12,14H,5,7-9H2,1-4H3/t11?,12-/m1/s1 |
InChI-Schlüssel |
YTDFICAIKNPZRO-PIJUOVFKSA-N |
Isomerische SMILES |
C[C@H](C(=O)OCCC(C)CCC=C(C)C)O |
Kanonische SMILES |
CC(CCC=C(C)C)CCOC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


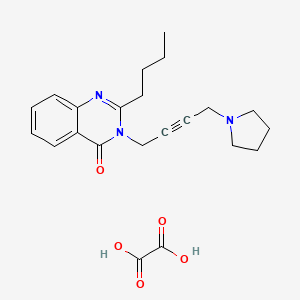
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)

